molecular formula C15H19NO B12346754 2-hexyl-4aH-quinolin-4-one

2-hexyl-4aH-quinolin-4-one

Cat. No.: B12346754
M. Wt: 229.32 g/mol
InChI Key: HXQSRPRYLDEZCZ-UHFFFAOYSA-N
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Description

2-Hexyl-4aH-quinolin-4-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a hexyl group attached to the second position and a ketone functional group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hexyl-4aH-quinolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzophenone with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then cyclized to form the quinoline core, followed by oxidation to introduce the ketone functional group at the fourth position.

Another approach involves the use of 2-aminobenzophenone and hexyl aldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a condensation step to form the intermediate, which is then cyclized and oxidized to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-4aH-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone functional group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, aryl halides, and organometallic reagents.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various alkyl or aryl-substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-hexyl-4aH-quinolin-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of microbial growth or cancer cell proliferation. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

2-Hexyl-4aH-quinolin-4-one can be compared with other similar quinoline derivatives, such as:

    2-Methyl-4aH-quinolin-4-one: Similar structure but with a methyl group instead of a hexyl group.

    2-Phenyl-4aH-quinolin-4-one: Similar structure but with a phenyl group instead of a hexyl group.

    4-Hydroxy-2-quinolone: Similar structure but with a hydroxyl group at the fourth position instead of a ketone group.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives. Its hexyl group may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity and therapeutic potential.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

2-hexyl-4aH-quinolin-4-one

InChI

InChI=1S/C15H19NO/c1-2-3-4-5-8-12-11-15(17)13-9-6-7-10-14(13)16-12/h6-7,9-11,13H,2-5,8H2,1H3

InChI Key

HXQSRPRYLDEZCZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC(=O)C2C=CC=CC2=N1

Origin of Product

United States

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